2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Overview

Description

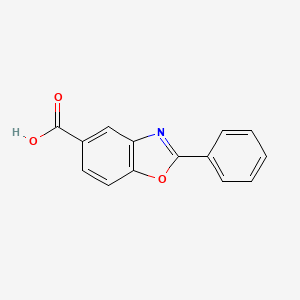

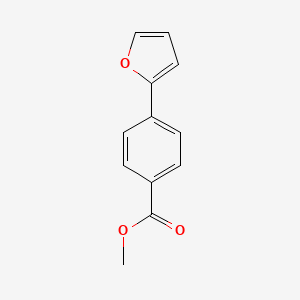

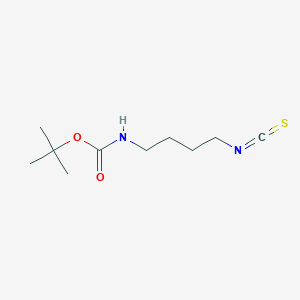

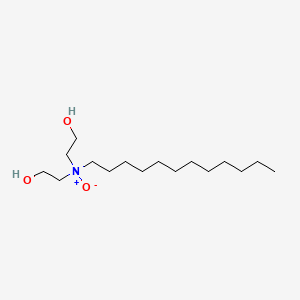

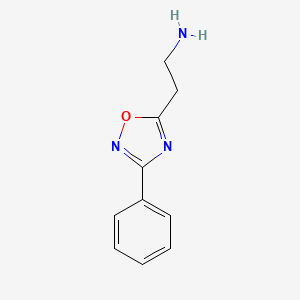

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H11N3O . It belongs to the class of organic compounds known as oxadiazoles .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine”, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” includes a phenyl group attached to the 3-position of a 1,2,4-oxadiazole ring, which is further connected to an ethanamine group . The structure of similar anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 347.8±44.0 °C at 760 mmHg, and a flash point of 164.1±28.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

The compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse range of biological activities and applications in scientific research. Below are detailed sections focusing on unique applications of this class of compounds:

Antiviral Applications

1,2,4-Oxadiazoles have been used in the synthesis of drugs like raltegravir , which is an HIV-integrase inhibitor . This suggests potential antiviral applications for our compound.

Analgesic and Anti-inflammatory Properties

Compounds with a 1,2,4-oxadiazole moiety have shown significant analgesic and anti-inflammatory effects . The presence of a carboxyl function can enhance these properties.

Antibacterial Activity

These derivatives have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria , indicating a potential use in developing new antibacterial agents.

Synthesis Methodology

Efficient synthesis methods for 1,2,4-oxadiazole derivatives can lead to the development of new compounds with potential scientific applications .

Sigma Receptor Binding

Some 1,2,4-oxadiazole derivatives have shown high affinity and selectivity to sigma receptors in binding assays . This points to possible applications in neurological research or drug development.

Agricultural Biological Activities

The broad spectrum of agricultural biological activities exhibited by 1,2,4-oxadiazole derivatives makes them candidates for developing chemical pesticides .

Future Directions

The future directions for “2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the prevalence of the 1,2,4-oxadiazole motif in active pharmaceutical ingredients . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQQRWVLQQGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390117 | |

| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

CAS RN |

805184-96-7 | |

| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.